6-(Perfluoroethyl)pyridin-3-ol
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Overview
Description
6-(Perfluoroethyl)pyridin-3-ol is a fluorinated pyridine derivative characterized by the presence of a perfluoroethyl group at the 6-position and a hydroxyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Perfluoroethyl)pyridin-3-ol typically involves the introduction of the perfluoroethyl group onto a pyridine ring followed by hydroxylation. One common method includes the reaction of 3-hydroxypyridine with perfluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Perfluoroethyl)pyridin-3-ol can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The perfluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like potassium carbonate or sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are commonly employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or aminated pyridines.
Scientific Research Applications
6-(Perfluoroethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 6-(Perfluoroethyl)pyridin-3-ol is largely influenced by the electron-withdrawing effects of the perfluoroethyl group, which can modulate the reactivity of the pyridine ring and the hydroxyl group. This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The specific pathways involved depend on the context of its application, such as its role as a ligand in coordination chemistry or as a pharmacophore in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-ol: Lacks the perfluoroethyl group, resulting in different chemical properties and reactivity.
6-Fluoropyridin-3-ol: Contains a fluorine atom instead of the perfluoroethyl group, leading to less pronounced electron-withdrawing effects.
6-(Trifluoromethyl)pyridin-3-ol: Contains a trifluoromethyl group, which also imparts strong electron-withdrawing effects but differs in steric and electronic properties compared to the perfluoroethyl group.
Uniqueness
6-(Perfluoroethyl)pyridin-3-ol is unique due to the presence of the perfluoroethyl group, which provides a combination of strong electron-withdrawing effects and steric hindrance. This makes it particularly useful in applications requiring high chemical stability and resistance to metabolic degradation .
Properties
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)5-2-1-4(14)3-13-5/h1-3,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCMEYHMWQYRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601022677 |
Source
|
Record name | 6-(Pentafluoroethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601022677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346539-65-8 |
Source
|
Record name | 6-(Pentafluoroethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601022677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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